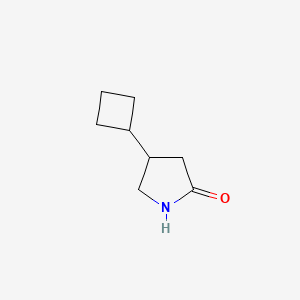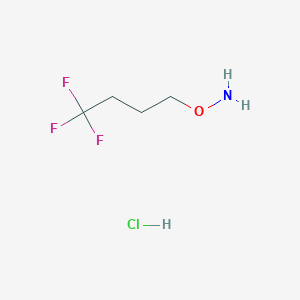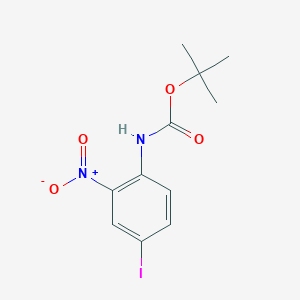![molecular formula C7H3Br2IN2 B1613688 4,7-Dibromo-3-iodo-1H-pyrrolo[3,2-c]pyridine CAS No. 1000341-93-4](/img/structure/B1613688.png)
4,7-Dibromo-3-iodo-1H-pyrrolo[3,2-c]pyridine
Overview
Description
4,7-Dibromo-3-iodo-1H-pyrrolo[3,2-c]pyridine is a heterocyclic compound with the molecular formula C7H3Br2IN2 and a molecular weight of 401.82 g/mol . This compound is characterized by the presence of bromine and iodine atoms attached to a pyrrolo[3,2-c]pyridine core, making it a valuable intermediate in organic synthesis and medicinal chemistry .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4,7-Dibromo-3-iodo-1H-pyrrolo[3,2-c]pyridine typically involves the halogenation of pyrrolo[3,2-c]pyridine derivatives. One common method includes the bromination of 3-iodo-1H-pyrrolo[3,2-c]pyridine using bromine or N-bromosuccinimide (NBS) under controlled conditions . The reaction is usually carried out in an inert solvent such as dichloromethane or chloroform at room temperature or slightly elevated temperatures .
Industrial Production Methods
Industrial production of this compound may involve large-scale halogenation processes using automated reactors to ensure precise control over reaction conditions. The use of continuous flow reactors can enhance the efficiency and yield of the synthesis .
Chemical Reactions Analysis
Types of Reactions
4,7-Dibromo-3-iodo-1H-pyrrolo[3,2-c]pyridine undergoes various types of chemical reactions, including:
Substitution Reactions: The bromine and iodine atoms can be substituted with other functional groups using nucleophilic substitution reactions.
Coupling Reactions: The compound can participate in palladium-catalyzed cross-coupling reactions such as Suzuki-Miyaura and Sonogashira couplings to form carbon-carbon bonds.
Reduction Reactions: The bromine and iodine atoms can be reduced to form the corresponding hydrogenated derivatives.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium azide or potassium thiolate in polar aprotic solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).
Coupling Reactions: Palladium catalysts (e.g., Pd(PPh3)4) and bases such as potassium carbonate (K2CO3) in solvents like tetrahydrofuran (THF) or toluene.
Reduction Reactions: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas in the presence of a palladium catalyst.
Major Products Formed
Substitution Products: Various substituted pyrrolo[3,2-c]pyridine derivatives depending on the nucleophile used.
Coupling Products: Biaryl or alkyne-substituted pyrrolo[3,2-c]pyridine derivatives.
Reduction Products: Hydrogenated pyrrolo[3,2-c]pyridine derivatives.
Scientific Research Applications
4,7-Dibromo-3-iodo-1H-pyrrolo[3,2-c]pyridine is utilized in several scientific research applications, including:
Medicinal Chemistry: As an intermediate in the synthesis of pharmaceutical compounds with potential anticancer, antiviral, and anti-inflammatory activities.
Organic Synthesis: As a building block for the construction of complex heterocyclic compounds used in drug discovery and development.
Material Science: In the development of organic electronic materials such as organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs).
Mechanism of Action
The mechanism of action of 4,7-Dibromo-3-iodo-1H-pyrrolo[3,2-c]pyridine is primarily related to its ability to undergo various chemical transformations, enabling the synthesis of bioactive molecules. The compound can interact with molecular targets such as enzymes and receptors, modulating their activity and leading to therapeutic effects . The specific pathways involved depend on the nature of the derivatives synthesized from this compound .
Comparison with Similar Compounds
Similar Compounds
- 4,7-Dibromo-1H-pyrrolo[2,3-c]pyridine
- 3-Iodo-7-methoxy-1H-pyrrolo[2,3-c]pyridine
- 1H-Pyrazolo[3,4-b]pyridine
Uniqueness
4,7-Dibromo-3-iodo-1H-pyrrolo[3,2-c]pyridine is unique due to the presence of both bromine and iodine atoms, which provide versatile sites for further functionalization. This dual halogenation pattern enhances its reactivity and makes it a valuable intermediate for the synthesis of diverse bioactive compounds .
Properties
IUPAC Name |
4,7-dibromo-3-iodo-1H-pyrrolo[3,2-c]pyridine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H3Br2IN2/c8-3-1-12-7(9)5-4(10)2-11-6(3)5/h1-2,11H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DHGUUVXKVWNJBX-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C2=C(N1)C(=CN=C2Br)Br)I | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H3Br2IN2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00646785 | |
| Record name | 4,7-Dibromo-3-iodo-1H-pyrrolo[3,2-c]pyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00646785 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
401.82 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1000341-93-4 | |
| Record name | 4,7-Dibromo-3-iodo-1H-pyrrolo[3,2-c]pyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00646785 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.






![4-[3-(Trifluoromethoxy)phenoxy]piperidine](/img/structure/B1613612.png)



![2,2'-Methylenebis[4-tert-butyl-6-cyclopentylphenol]](/img/structure/B1613617.png)

![4-[2-(Bromomethyl)phenoxy]tetrahydropyran](/img/structure/B1613621.png)

![4-[2-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)-4-(trifluoromethyl)phenyl]morpholine](/img/structure/B1613625.png)
![4-Methyl-3,4-dihydro-2H-pyrido[3,2-b][1,4]oxazine-7-carboxylic acid](/img/structure/B1613626.png)
